Cas no 1788769-68-5 (N-[4-chloro-2-(trifluoromethyl)phenyl]-6-methyl-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxamide)

N-[4-chloro-2-(trifluoromethyl)phenyl]-6-methyl-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxamide is a specialized heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core with a carboxamide substituent. Its molecular structure incorporates chloro and trifluoromethyl functional groups, enhancing its potential as an intermediate in pharmaceutical and agrochemical synthesis. The compound's unique scaffold offers opportunities for selective biological activity, particularly in targeting enzyme inhibition or receptor modulation. Its stability and synthetic versatility make it valuable for research in medicinal chemistry and drug discovery. The presence of electron-withdrawing groups may further influence its reactivity, enabling precise modifications for tailored applications. This compound is suited for experimental studies requiring structurally diverse, high-purity intermediates.
N-[4-chloro-2-(trifluoromethyl)phenyl]-6-methyl-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxamide structure
1788769-68-5 structure
商品名:N-[4-chloro-2-(trifluoromethyl)phenyl]-6-methyl-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxamide
CAS番号:1788769-68-5
MF:C15H10ClF3N4O2
メガワット:370.713712215424
CID:5404114

N-[4-chloro-2-(trifluoromethyl)phenyl]-6-methyl-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxamide 化学的及び物理的性質

名前と識別子

    • N-[4-Chloro-2-(trifluoromethyl)phenyl]-4,5-dihydro-6-methyl-4-oxopyrazolo[1,5-a]pyrazine-2-carboxamide
    • N-[4-Chloro-2-(trifluoromethyl)phenyl]-4,5-dihydro-6-methyl-4-oxopyrazolo[1,5-a]pyrazine-2-carboxamide (ACI)
    • N-[4-chloro-2-(trifluoromethyl)phenyl]-6-methyl-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxamide
    • インチ: 1S/C15H10ClF3N4O2/c1-7-6-23-12(14(25)20-7)5-11(22-23)13(24)21-10-3-2-8(16)4-9(10)15(17,18)19/h2-6H,1H3,(H,20,25)(H,21,24)
    • InChIKey: OWGQNLICZHKJGU-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C=C2N(C=C(C)NC2=O)N=1)NC1C(C(F)(F)F)=CC(Cl)=CC=1

計算された属性

  • せいみつぶんしりょう: 370.044
  • どういたいしつりょう: 370.044
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 25
  • 回転可能化学結合数: 2
  • 複雑さ: 598
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 76A^2

N-[4-chloro-2-(trifluoromethyl)phenyl]-6-methyl-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6252-4695-5μmol
N-[4-chloro-2-(trifluoromethyl)phenyl]-6-methyl-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxamide
1788769-68-5
5μmol
$63.0 2023-09-09
Life Chemicals
F6252-4695-20mg
N-[4-chloro-2-(trifluoromethyl)phenyl]-6-methyl-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxamide
1788769-68-5
20mg
$99.0 2023-09-09
Life Chemicals
F6252-4695-2mg
N-[4-chloro-2-(trifluoromethyl)phenyl]-6-methyl-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxamide
1788769-68-5
2mg
$59.0 2023-09-09
Life Chemicals
F6252-4695-1mg
N-[4-chloro-2-(trifluoromethyl)phenyl]-6-methyl-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxamide
1788769-68-5
1mg
$54.0 2023-09-09
Life Chemicals
F6252-4695-30mg
N-[4-chloro-2-(trifluoromethyl)phenyl]-6-methyl-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxamide
1788769-68-5
30mg
$119.0 2023-09-09
Life Chemicals
F6252-4695-3mg
N-[4-chloro-2-(trifluoromethyl)phenyl]-6-methyl-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxamide
1788769-68-5
3mg
$63.0 2023-09-09
Life Chemicals
F6252-4695-2μmol
N-[4-chloro-2-(trifluoromethyl)phenyl]-6-methyl-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxamide
1788769-68-5
2μmol
$57.0 2023-09-09
Life Chemicals
F6252-4695-75mg
N-[4-chloro-2-(trifluoromethyl)phenyl]-6-methyl-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxamide
1788769-68-5
75mg
$208.0 2023-09-09
Life Chemicals
F6252-4695-10mg
N-[4-chloro-2-(trifluoromethyl)phenyl]-6-methyl-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxamide
1788769-68-5
10mg
$79.0 2023-09-09
Life Chemicals
F6252-4695-5mg
N-[4-chloro-2-(trifluoromethyl)phenyl]-6-methyl-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxamide
1788769-68-5
5mg
$69.0 2023-09-09

N-[4-chloro-2-(trifluoromethyl)phenyl]-6-methyl-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxamide 関連文献

N-[4-chloro-2-(trifluoromethyl)phenyl]-6-methyl-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxamideに関する追加情報

Professional Introduction to N-[4-chloro-2-(trifluoromethyl)phenyl]-6-methyl-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxamide (CAS No. 1788769-68-5)

N-[4-chloro-2-(trifluoromethyl)phenyl]-6-methyl-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxamide, identified by its CAS number 1788769-68-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrazolopyrazine class, a heterocyclic structure known for its versatile biological activities and potential therapeutic applications.

The molecular framework of this compound features a dual pyrazole core, which is a hallmark of many bioactive molecules. The presence of functional groups such as the 4-chloro and trifluoromethyl substituents on the aromatic ring enhances its pharmacological profile by influencing electronic properties and metabolic stability. Additionally, the 6-methyl and 4-oxo groups contribute to the overall rigidity and specificity of the molecule, making it an attractive candidate for further derivatization and optimization.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with potential applications in treating various diseases. Pyrazolopyrazines, in particular, have been extensively studied due to their ability to modulate multiple biological pathways. The compound N-[4-chloro-2-(trifluoromethyl)phenyl]-6-methyl-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxamide is no exception and has been explored for its potential role in oncology, inflammation, and neurodegenerative disorders.

The significance of the trifluoromethyl group in this compound cannot be overstated. This group is known to enhance binding affinity and metabolic stability, making it a preferred moiety in drug design. The combination of the chloro substituent with the trifluoromethyl group creates a unique electronic environment that can interact favorably with biological targets. This dual functionality has been leveraged in the design of molecules that exhibit potent inhibitory activity against enzymes and receptors involved in disease pathways.

4-chloro-2-(trifluoromethyl)phenyl]-6-methyl-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxamide as a promising lead compound for further investigation. Experimental validation of computational predictions has confirmed its binding interactions with key therapeutic targets, paving the way for structure-based drug design.

The synthesis of this compound involves multi-step organic transformations that require precise control over reaction conditions. The introduction of the nitroso, followed by reduction to an amine, is a critical step in establishing the pyrazole core. Subsequent functionalization with the brominated aromatic ring, followed by Suzuki-Miyaura coupling or other cross-coupling reactions, completes the construction of the desired heterocyclic system. The final step involves carboxamide formation, which is achieved through amide coupling reactions using appropriate reagents.

In terms of biological activity, preliminary studies have shown that N-[4-chloro-2-(trifluoromethyl)phenyl]-6-methyl-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxamide exhibits inhibitory effects on several enzymes implicated in cancer progression. The compound's ability to modulate these enzymes suggests its potential as an anti-cancer agent. Additionally, its interaction with inflammatory pathways has been explored, indicating possible applications in treating chronic inflammatory diseases.

The development of this compound into a viable therapeutic entity requires rigorous testing to assess its safety and efficacy. Preclinical studies are being conducted to evaluate its pharmacokinetic properties, toxicity profiles, and mechanism of action. These studies are crucial for determining whether this molecule can progress to clinical trials and ultimately become a new treatment option for patients.

The integration of synthetic chemistry with biophysical techniques has enabled a more comprehensive understanding of how this compound interacts with biological targets. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been employed to elucidate its binding mode within target proteins. These insights have guided medicinal chemists in optimizing the molecule's potency and selectivity.

The future prospects for N-[4-chloro-2-(trifluoromethyl)phenyl]-6-methyl-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxamide are promising given its unique structural features and demonstrated biological activity. Further research is needed to fully characterize its therapeutic potential and explore new derivatives that may enhance its efficacy while minimizing side effects.

In conclusion, N-[CAS No. 1788769- 65876587876587898765876587898765876587898765876587898765876587898765876587898765

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